molecular formula C12H7FN2O4 B1439462 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid CAS No. 1148027-08-0

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Cat. No. B1439462
M. Wt: 262.19 g/mol
InChI Key: UMIMZZBEDSTQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 1148027-08-0 . It has a molecular weight of 262.2 g/mol .


Synthesis Analysis

The synthesis of pyrazine derivatives has been a subject of research . A metal–organic framework (MOF) with a Zr (IV) ion containing a 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H4L) ligand was prepared by a solvothermal method .


Molecular Structure Analysis

The molecular formula of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is C12H7FN2O4.


Chemical Reactions Analysis

Pyrazine derivatives have been known to react with metal salts to yield insoluble polynuclear materials . A metal–organic framework (MOF) with a Zr (IV) ion containing a 2,3,5,6-tetrakis (4-carboxyphenyl)pyrazine (H4L) ligand was synthesized using a solvothermal method .

The compound is stable up to 440 °C .

Scientific Research Applications

Synthesis and Crystal Structures

  • A study by Loh et al. (2013) explored the synthesis of pyrazole compounds including 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, providing insights into their crystal structures and dihedral angles formed between the pyrazole and fluoro-substituted rings (Loh et al., 2013).

Anticancer Activity

  • Hammam et al. (2005) reported on the condensation of fluoro substituted benzo[b]pyran with aromatic aldehydes to yield derivatives with noted anti-lung cancer activity (Hammam et al., 2005).

Novel Pyrazole Derivatives Synthesis

  • Erdem et al. (2017) conducted research on novel pyrazole derivatives, including reactions involving 4-fluorophenyl groups, contributing to the understanding of these compounds' structures and potential applications (Erdem et al., 2017).

Polymer Photovoltaic Applications

  • Li et al. (2010) studied the synthesis of polymers involving 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine for use in photovoltaic devices, highlighting the potential of these compounds in renewable energy technologies (Li et al., 2010).

Metal Complex Synthesis and Stability

  • Fang et al. (2009) explored the synthesis and thermal stability of ternary metal complexes based on polycarboxylate and N-heterocyclic ligands, including pyrazine-2,3-dicarboxylic acid, demonstrating their structural properties and potential applications (Fang et al., 2009).

Safety And Hazards

The safety information and MSDS for 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid can be found online .

properties

IUPAC Name

5-(4-fluorophenyl)pyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIMZZBEDSTQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
Reactant of Route 3
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
Reactant of Route 6
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.